molecular formula C21H24ClN3O B11384202 1-[2-(4-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11384202
M. Wt: 369.9 g/mol
InChI Key: HLFKVFKCHIFPLT-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperidine and formaldehyde to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of a benzimidazole core with a chlorophenoxyethyl and piperidinylmethyl substituent. This structure imparts specific biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C21H24ClN3O/c22-17-8-10-18(11-9-17)26-15-14-25-20-7-3-2-6-19(20)23-21(25)16-24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-16H2

InChI Key

HLFKVFKCHIFPLT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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